molecular formula C27H22ClN3O6S B2427256 N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[(2-chlorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide CAS No. 896705-55-8

N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[(2-chlorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide

Cat. No. B2427256
CAS RN: 896705-55-8
M. Wt: 552
InChI Key: OZNWMVLSSIGRKI-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[(2-chlorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide is a useful research compound. Its molecular formula is C27H22ClN3O6S and its molecular weight is 552. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

A significant application of this compound is in the field of antitumor research. For example, a novel series of 3-benzyl-substituted-4(3H)-quinazolinones, which are closely related to the given compound, were synthesized and evaluated for their antitumor activity. These compounds demonstrated potent broad-spectrum antitumor activity, with some being more potent than the positive control 5-FU. They showed selective activities towards various cancer cell lines, including CNS, renal, breast cancer, and leukemia cell lines (Al-Suwaidan et al., 2016).

Synthesis and Molecular Structure

The compound also finds importance in studies related to its synthesis and molecular structure. For instance, research on the synthesis of similar compounds, like 2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one, has been conducted to understand their chemical properties and potential applications (Chern et al., 1988). Additionally, studies on conformational and configurational disorder in related compounds like 6-(1,3-benzodioxol-5-yl)-6,7-dihydro-5H-1,3-dioxolo[4,5-g]quinolin-8-one provide insights into their molecular structure and potential pharmaceutical applications (Cuervo et al., 2009).

Potential in PET Radiotracers and Alzheimer's Disease Imaging

Research indicates the potential use of related quinazoline derivatives in the synthesis of PET radiotracers for imaging Alzheimer's disease. Studies on carbon-11-labeled CK1 inhibitors, which share structural similarities, highlight their potential in diagnostic applications for neurodegenerative diseases (Gao et al., 2018).

Thymidylate Synthase Inhibition and Tumor Cell Targeting

Another application is in the development of novel antifolate drugs for cancer therapy. Compounds like N-[4-[2-propyn-1-yl[(6S)-4,6,7,8-tetrahydro-2-(hydroxymethyl)-4-oxo-3H-cyclopenta[g]quinazolin-6-yl]amino]benzoyl]-l-γ-glutamyl-D-glutamic acid, which are structurally similar, target tumor cells by inhibiting thymidylate synthase and utilizing α-folate receptor-mediated transport, showing potential for efficacy with lower toxicity (Tochowicz et al., 2013).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[(2-chlorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22ClN3O6S/c28-19-4-2-1-3-17(19)13-38-27-30-20-11-24-23(36-15-37-24)10-18(20)26(33)31(27)8-7-25(32)29-12-16-5-6-21-22(9-16)35-14-34-21/h1-6,9-11H,7-8,12-15H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNWMVLSSIGRKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCN3C(=O)C4=CC5=C(C=C4N=C3SCC6=CC=CC=C6Cl)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[(2-chlorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide

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